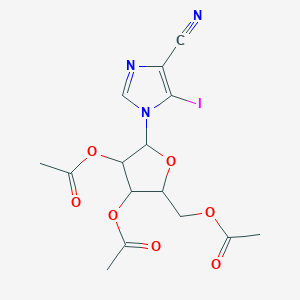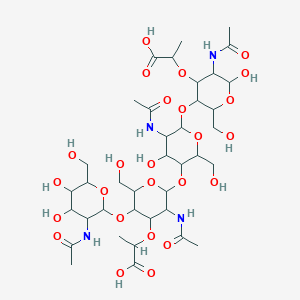
5-Iodo-1-(2',3',5'-tri-o-acetyl--d-ribofuranosyl)-imidazo-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1-(2’,3’,5’-tri-o-acetyl–d-ribofuranosyl)-imidazo-4-carbonitrile is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2’,3’,5’-tri-o-acetyl–d-ribofuranosyl)-imidazo-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate ribofuranosyl derivative and an imidazole precursor.
Acetylation: The hydroxyl groups of the ribofuranosyl moiety are protected by acetylation using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The protected ribofuranosyl derivative is then coupled with the iodinated imidazole under suitable conditions, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Products may include imidazole N-oxides.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, such as thioimidazoles or aminoimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Analog Compounds: Used as a precursor for the synthesis of various nucleoside analogs.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent in antiviral and anticancer treatments.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-Iodo-1-(2’,3’,5’-tri-o-acetyl–d-ribofuranosyl)-imidazo-4-carbonitrile involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. This is achieved by mimicking natural nucleosides, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
2’,3’,5’-Tri-O-acetyladenosine: A nucleoside analog used in antiviral research.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar imidazole structures used in medicinal chemistry.
Uniqueness
5-Iodo-1-(2’,3’,5’-tri-o-acetyl–d-ribofuranosyl)-imidazo-4-carbonitrile is unique due to its specific structure, which combines an iodinated imidazole ring with a protected ribofuranosyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
[3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKJMOSDZVYMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)








